N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine
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Overview
Description
N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the trifluoromethyl group. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring may participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-3-(5-(2-(Trifluoromethyl)phenyl)-2-furyl)propanamide
- N-Furan-2-ylmethyl-2-[4-furan-2-ylmethyl-5-[(3-trifluoromethyl-phenylamino)-methyl]-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide
Uniqueness
N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts rigidity to the molecule and can influence its biological activity. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Biological Activity
N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine is a compound of interest due to its potential biological activities. This article reviews the available research findings, including its synthesis, mechanisms of action, and biological effects.
Chemical Structure and Properties
The compound can be described by its chemical formula C13H12F3N. It features a cyclopropanamine core attached to a furan ring substituted with a trifluoromethyl group. This unique structure may contribute to its biological activity.
Synthesis
The synthesis of this compound has been explored in various studies. The synthetic pathways typically involve the cyclization of appropriate precursors under specific conditions to yield the desired compound. For example, the use of cyclopropyl amines in combination with furan derivatives has been reported to achieve high yields through optimized reaction conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 cells. The mechanism of action appears to involve the inhibition of crucial signaling pathways such as PI3K/Akt/mTOR .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 7c | MCF7 | 125 | PI3K/Akt/mTOR inhibition |
Compound 7b | MDA-MB-231 | 250 | ROS production and DNA damage |
N-(Trifluoromethyl) | Various | Varies | Selective receptor modulation |
Selective Receptor Modulation
Studies indicate that compounds with similar structures may act as selective agonists for serotonin receptors, particularly 5-HT2C. This selectivity is crucial for developing antipsychotic medications with fewer side effects compared to traditional therapies . The functional selectivity observed in these compounds suggests they could modulate neurotransmitter systems effectively, offering therapeutic benefits in psychiatric disorders.
Case Studies
- Antipsychotic Activity : A study on N-substituted (2-phenylcyclopropyl)methylamines demonstrated that certain analogs exhibited significant antipsychotic-like activity in animal models. The compounds selectively activated Gq signaling pathways at the 5-HT2C receptor while avoiding β-arrestin recruitment, indicating a novel mechanism for antipsychotic action .
- Cytotoxicity in Cancer Models : In vivo studies involving xenograft models have shown that compounds structurally related to this compound can inhibit tumor growth significantly. These findings emphasize the need for further investigation into their potential as anticancer agents .
Properties
Molecular Formula |
C15H14F3NO |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)13-4-2-1-3-12(13)14-8-7-11(20-14)9-19-10-5-6-10/h1-4,7-8,10,19H,5-6,9H2 |
InChI Key |
RNJWWYQJGXGSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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